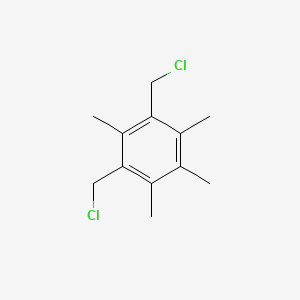
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions, and four methyl groups are attached to the 2, 4, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through the chloromethylation of 2,4,5,6-tetramethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with functional groups like amines, ethers, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include fully reduced hydrocarbons.
Applications De Recherche Scientifique
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a cross-linking agent in the study of protein-protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl groups act as electrophiles, reacting with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
1,3-Bis(bromomethyl)-2,4,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, leading to different reactivity and applications.
2,4,6-Trichloromethylbenzene: Contains three chloromethyl groups but lacks the tetramethyl substitution.
Uniqueness: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its steric hindrance, affecting its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
Propriétés
Numéro CAS |
54490-78-7 |
|---|---|
Formule moléculaire |
C12H16Cl2 |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |
Clé InChI |
YTRQKFPYZHBXPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


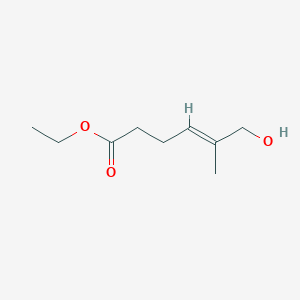
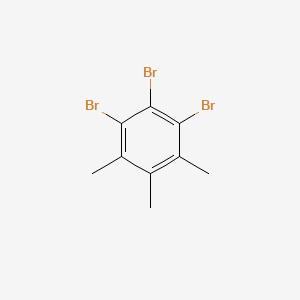

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
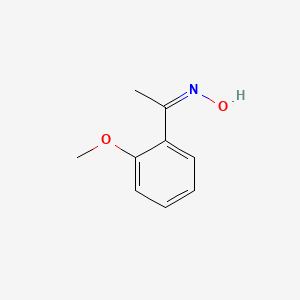
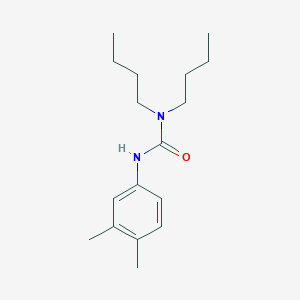

![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
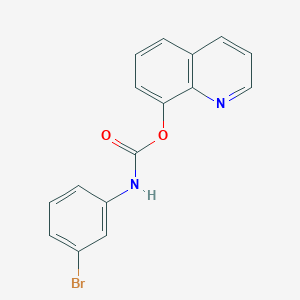
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

